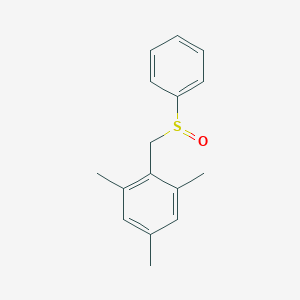

Mesitylmethyl phenyl sulfoxide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H18OS |

|---|---|

Molecular Weight |

258.4g/mol |

IUPAC Name |

2-(benzenesulfinylmethyl)-1,3,5-trimethylbenzene |

InChI |

InChI=1S/C16H18OS/c1-12-9-13(2)16(14(3)10-12)11-18(17)15-7-5-4-6-8-15/h4-10H,11H2,1-3H3 |

InChI Key |

LFRPTBBRADNILE-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C(=C1)C)CS(=O)C2=CC=CC=C2)C |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)CS(=O)C2=CC=CC=C2)C |

Origin of Product |

United States |

Synthetic Methodologies for Mesitylmethyl Phenyl Sulfoxide and Its Derivatives

Oxidation Routes from Mesitylmethyl Phenyl Sulfide (B99878) Precursors

The conversion of sulfides to sulfoxides is a pivotal transformation in organic synthesis. jchemrev.com For mesitylmethyl phenyl sulfoxide (B87167), this involves the careful oxidation of mesitylmethyl phenyl sulfide. A variety of methods have been developed to achieve this, ranging from enantioselective techniques for producing specific stereoisomers to more general catalytic and non-catalytic approaches.

The synthesis of enantiomerically pure sulfoxides is of great interest due to their application as chiral auxiliaries in asymmetric synthesis. wiley-vch.de Asymmetric oxidation of prochiral sulfides represents the most direct pathway to obtain enantiopure sulfoxides. researchgate.netrsc.org

Biocatalytic methods, employing microorganisms or isolated enzymes, have proven to be highly effective and environmentally friendly alternatives to traditional chemical synthesis. researchgate.net For instance, growing cells of Streptomyces glaucescens GLA.0 have been used for the stereoselective oxidation of phenyl methyl sulfide, yielding the corresponding (R)-sulfoxide with high enantiomeric excess (>99%) and a high yield of 90%. rsc.org Similarly, Rhodococcus sp. CCZU10-1 has been utilized in an n-octane-water biphasic system for the bio-oxidation of phenyl methyl sulfide to produce optically pure (S)-phenyl methyl sulfoxide. nih.gov

Metal-based catalytic systems are also widely employed for enantioselective sulfoxidation. A notable example involves a catalyst derived from VO(acac)₂ and an amino alcohol Schiff base ligand. orgsyn.org This system not only facilitates the initial asymmetric oxidation but also enhances the enantiomeric excess of the product through a subsequent kinetic resolution, where the minor enantiomer is selectively oxidized to the sulfone. orgsyn.org

Another approach involves the use of chiral N-sulfonyloxaziridines, which have been shown to be effective reagents for the transformation of sulfides into enantioenriched sulfoxides. wiley-vch.de

Diastereoselective oxidation is a crucial strategy when the substrate already contains a chiral center, and the goal is to create a second stereocenter with a specific relative configuration. In the context of mesitylmethyl phenyl sulfoxide derivatives, if the mesityl or phenyl group bears a chiral substituent, the oxidation of the sulfur atom can be influenced by this existing stereocenter.

Conceptually distinct strategies relying on carbocation chemistry have been developed for the diastereoselective oxygenation of remote C-H bonds, which could be adapted for creating chiral centers on the aromatic rings prior to oxidation. nih.gov The stereochemical outcome of the oxidation of thioglycosides to sulfoxides has been shown to be highly stereoselective and potentially under thermodynamic control, suggesting a novel strategy for stereoselective sulfoxide synthesis. nih.gov

A wide array of catalytic systems have been developed for the selective oxidation of sulfides to sulfoxides. nih.gov These systems often utilize transition metal complexes to activate an oxidant, such as hydrogen peroxide or molecular oxygen. frontiersin.orgmdpi.com

Metal-ionic liquid catalytic systems have emerged as efficient and recyclable options for sulfoxidation under mild conditions. nih.gov For example, tungstate-functionalized Brönsted acidic ionic liquids have been used to catalyze the aerobic oxidation of sulfides to sulfoxides with high yields (92–99%). frontiersin.org The catalyst can be recovered and reused multiple times without significant loss of activity. frontiersin.org

Manganese and cobalt Schiff base complexes immobilized on magnetic nanoparticles have also been shown to be effective and recyclable heterogeneous catalysts for the oxidation of sulfides to sulfoxides using hydrogen peroxide. researchgate.net Another approach involves the use of a bifunctional ionic liquid, bis-[N-(propyl-1-sulfoacid)-pyridinium] hexafluorotitanate, which efficiently catalyzes the sulfoxidation of various sulfides at room temperature. frontiersin.org

The UiO-66 metal-organic framework (MOF) has been identified as a catalyst for the oxidation of methyl phenyl sulfide. osti.gov The catalytic activity can be enhanced by increasing the number of "open" sites on the Zr6-oxo-hydroxo cluster nodes of the MOF. osti.gov

Table 1: Comparison of Catalytic Systems for Sulfide Oxidation

| Catalyst System | Oxidant | Solvent | Temperature | Yield of Sulfoxide | Selectivity | Reusability |

| Tungstate-functionalized ionic liquid | O₂ | H₂O | Room Temp. | 92-99% | High | 8 times |

| Mn(III)/Co(II) Schiff base on magnetic nanoparticles | H₂O₂ | Various | Room Temp. | Good to Excellent | High | Multiple runs |

| [PIL-SB-Co (II)] | H₂O₂ | Water | Room Temp. | Good to Excellent | High | Multiple runs |

| Mn(TMPIP)/TiO₂ | O₂/IBA | Toluene (B28343) | 40°C | 96% | High | 7 cycles |

Non-catalytic methods for the oxidation of sulfides to sulfoxides often employ stoichiometric amounts of an oxidizing agent. Sodium metaperiodate (NaIO₄) is a widely used reagent for this transformation due to its mild reaction conditions and high selectivity, preventing overoxidation to the corresponding sulfone. orgsyn.orgrsc.org The oxidation of thioanisole (B89551) (methyl phenyl sulfide) with sodium metaperiodate in an ice-water bath yields methyl phenyl sulfoxide in high yield (91%). orgsyn.org

Another non-catalytic approach utilizes SelectFluor™ (F-TEDA-BF₄) as the oxidizing agent in acetonitrile (B52724) at room temperature. google.com This method is notable for its extremely short reaction time (10-20 minutes) and does not require a metal catalyst. google.com

The combination of sodium chlorite (B76162) (NaClO₂) and hydrochloric acid (HCl) in organic solvents can also be used to oxidize sulfides to sulfones, and by controlling the reaction conditions, it is plausible to selectively obtain the sulfoxide. mdpi.com

Green chemistry principles aim to reduce the environmental impact of chemical processes. encyclopedia.pub In the context of sulfoxide synthesis, this involves the use of environmentally benign solvents, catalysts, and energy sources. mdpi.com

Ultrasound-assisted synthesis has emerged as a green and efficient method for accelerating chemical reactions. mdpi.comnih.gov The use of ultrasound can lead to higher yields and shorter reaction times compared to conventional methods. mdpi.commdpi.com For instance, the synthesis of various compounds has been achieved with improved efficiency using ultrasound. nih.gov While specific examples for this compound are not detailed, the general applicability of sonochemistry to organic synthesis suggests its potential in this area. mdpi.comnih.gov

The use of water as a solvent and environmentally friendly oxidants like hydrogen peroxide are also key aspects of green sulfoxide synthesis. frontiersin.orgresearchgate.net

Non-Catalytic Oxidation Methods (e.g., Sodium Metaperiodate)

Alternative Synthetic Pathways to this compound Scaffolds

While the oxidation of sulfides is the most common route to sulfoxides, alternative synthetic pathways exist. One such method involves the reaction of organometallic reagents with sulfinates. For example, enantiomerically pure methyl alkyl sulfoxides have been synthesized by the addition of a Grignard reagent to a diastereomerically pure sulfinate ester. wiley-vch.de This approach avoids the direct oxidation of a sulfide.

Another alternative involves the reaction of organolithium or organomagnesium compounds with 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO). jchemrev.com This method is proposed to proceed through a sulfinate intermediate to generate unsymmetrical sulfoxides. jchemrev.com

A metal-free protocol for the synthesis of enantioenriched sulfoximines from enantioenriched sulfoxides has been reported, which proceeds with complete retention of the enantiomeric excess. orgsyn.org While this is a reaction of a sulfoxide, it points to the broader synthetic utility and potential for derivatization of the sulfoxide group itself.

Synthesis of Functionalized this compound Analogues

The introduction of functional groups into the this compound scaffold can be accomplished by two primary strategies: by using an already functionalized precursor during the initial synthesis or by direct functionalization of the parent sulfoxide. These approaches allow for the creation of a diverse library of analogues with tailored electronic and steric properties.

A common method for creating functionalized analogues is through the oxidation of the corresponding functionalized sulfides. For instance, the synthesis of various substituted benzyl (B1604629) naphthyl sulfoxides has been reported, starting from the corresponding sulfides and employing hydrogen peroxide in acetic acid as the oxidant. This method has been used to produce a range of derivatives, including those with nitro and amino functionalities, which are valuable for further chemical transformations. rsc.org

Another powerful strategy for introducing functionality is the direct C-H functionalization of aryl sulfoxides. This modern approach allows for the formation of new carbon-carbon and carbon-heteroatom bonds at positions that would be difficult to access through classical methods. For example, palladium-catalyzed direct arylation of methyl sulfoxides with aryl halides has been developed, offering a route to biaryl sulfoxide derivatives. mdpi.com While this has been demonstrated for less sterically hindered sulfoxides, the principles could be extended to this compound, likely requiring optimized catalytic systems to overcome the steric bulk.

Furthermore, dearomatization reactions of aryl sulfoxides have been developed, which can lead to highly functionalized cyclic structures. For example, the reaction of aryl sulfoxides with difluoroenol silyl (B83357) ethers can result in the incorporation of one or two difluoroalkyl groups, depending on the choice of activator. semanticscholar.org Such a strategy could potentially be applied to this compound to generate novel, non-planar analogues.

The following table summarizes representative methods for the synthesis of functionalized sulfoxides, which can be adapted for the preparation of this compound analogues.

| Precursor/Substrate | Reagents and Conditions | Functionalized Product | Yield (%) | Reference |

| Substituted Benzyl Naphthyl Sulfide | H₂O₂ / Acetic Acid | Substituted Benzyl Naphthyl Sulfoxide | - | rsc.org |

| Aryl Methyl Sulfoxide | Aryl Bromide, Pd Catalyst, LiOtBu | α-Aryl-Aryl Methyl Sulfoxide | Good to Excellent | mdpi.com |

| Aryl Sulfoxide | Difluoroenol silyl ether, TFAA or Tf₂O | Mono- or Dual-difluoroalkylated Alicycles | - | semanticscholar.org |

| 2-Naphthyl Benzyl Sulfide | H₂O₂, Acetic Acid | 2-Naphthyl Benzyl Sulfoxide | - | rsc.org |

Table 1: Synthetic methodologies for functionalized sulfoxides adaptable to this compound.

Research into the direct C-H functionalization of compounds containing a mesityl group has also provided valuable insights. While not directly involving sulfoxides, these studies demonstrate the feasibility of activating C-H bonds in sterically hindered environments, which is a key challenge in the functionalization of this compound. beilstein-journals.org For example, undirected C-H arylation of mesitylene (B46885) has been achieved using a gold catalyst in combination with a photosensitizer under visible light irradiation. beilstein-journals.org

Chemical Reactivity and Mechanistic Studies of Mesitylmethyl Phenyl Sulfoxide

Reactions at the Sulfinyl Group

The sulfinyl group (>SO) in mesitylmethyl phenyl sulfoxide (B87167) is a focal point for a variety of chemical transformations, including deoxygenation to the corresponding sulfide (B99878) and further oxidation to the sulfone. The nature of the sulfur-oxygen bond, often depicted as a polarized double bond (S=O), allows for reactions involving both the sulfur and oxygen atoms. wikipedia.org

Deoxygenation Reactions to Sulfides

The reduction of sulfoxides to their corresponding sulfides is a fundamental transformation in organic sulfur chemistry. wikipedia.org This deoxygenation process can be accomplished using various reducing agents. While specific studies on mesitylmethyl phenyl sulfoxide are not extensively detailed in the provided results, general methodologies for sulfoxide reduction are well-established. For instance, hydrosilanes in the presence of metal catalysts are commonly employed for this purpose. wikipedia.orgresearchgate.net The reaction involves the removal of the oxygen atom from the sulfinyl group, yielding the sulfide.

Another approach involves the use of reagents like oxalyl chloride in the presence of a vinyl ether, which proceeds through a chlorosulfonium salt intermediate. mdpi.com Although not specifically demonstrated for this compound, this method is applicable to a wide range of sulfoxides. mdpi.com

Table 1: General Reagents for Deoxygenation of Sulfoxides

| Reagent System | Description |

|---|---|

| Hydrosilanes/Metal Catalyst | A common method utilizing a hydrosilane as the stoichiometric reductant and a metal complex as the catalyst. wikipedia.orgresearchgate.net |

| Oxalyl Chloride/Vinyl Ether | Forms a highly electrophilic chlorosulfonium salt intermediate that is subsequently reduced. mdpi.com |

| TAPC | 1,3,5-Triazo-2,4,6-triphosphorine-2,2,4,4,6,6-tetrachloride can be used for the deoxygenation of sulfoxides. organic-chemistry.org |

Further Oxidation Pathways to Sulfones (e.g., Selective Oxidation Control)

This compound can be further oxidized to the corresponding mesitylmethyl phenyl sulfone. The selective oxidation of sulfides to sulfoxides, and subsequently to sulfones, is a critical process in organic synthesis. rsc.orgjchemrev.com Controlling the extent of oxidation is key to selectively obtaining either the sulfoxide or the sulfone. organic-chemistry.org

A variety of oxidizing agents can be used for this transformation. Hydrogen peroxide is a common and environmentally benign oxidant, often used in conjunction with a catalyst. organic-chemistry.orgresearchgate.net The selectivity towards the sulfone is typically achieved by using an excess of the oxidizing agent or by employing specific catalytic systems that favor the higher oxidation state. jchemrev.comorganic-chemistry.org For example, using an excess of sodium metaperiodate can lead to the formation of the sulfone. jchemrev.com Metal-based catalysts, such as those involving molybdenum, tungsten, or manganese, have been shown to be effective in controlling the oxidation of sulfides to either sulfoxides or sulfones. organic-chemistry.orgresearchgate.netcdmf.org.br The choice of catalyst and reaction conditions, such as temperature and solvent, can significantly influence the product distribution. organic-chemistry.org

Table 2: Common Oxidizing Systems for Sulfide/Sulfoxide Oxidation

| Oxidizing Agent/Catalyst | Selectivity Control |

|---|---|

| Hydrogen Peroxide (H₂O₂) | Stoichiometry of H₂O₂ can be controlled to favor either sulfoxide or sulfone formation. organic-chemistry.org |

| Sodium Metaperiodate (NaIO₄) | Excess NaIO₄ can drive the oxidation to the sulfone. jchemrev.comorgsyn.org |

| N-Fluorobenzenesulfonimide (NFSI) | The loading of NFSI can be varied to selectively produce either the sulfoxide or the sulfone. rsc.org |

| Oxone | A strong oxidizing agent that can be used for the oxidation of sulfides to sulfones. orgsyn.org |

| Metal Catalysts (Mo, W, Mn) | The choice of metal catalyst and reaction conditions can provide high selectivity for either sulfoxide or sulfone. organic-chemistry.orgresearchgate.netcdmf.org.br |

Reactions Involving the Sulfinyl Oxygen

The oxygen atom of the sulfinyl group in this compound possesses nucleophilic character, which is a key aspect of its reactivity. This nucleophilicity allows it to participate in various reactions, including interactions with electrophiles. For instance, in the presence of a strong acid, the sulfinyl oxygen can be protonated, which can facilitate subsequent reactions.

The reaction of sulfoxides with diethylaminosulfur trifluoride (DAST) is an example of a reaction involving the sulfinyl oxygen, leading to the formation of α-fluoro sulfides in what is known as the fluoro-Pummerer reaction. orgsyn.org This reaction is catalyzed by antimony trichloride (B1173362) and involves the conversion of the sulfoxide to an intermediate that then reacts with fluoride. orgsyn.org

Reactions at the α-Carbon (Adjacent to Sulfinyl Group)

The protons on the methyl group adjacent to the sulfinyl moiety in this compound are acidic due to the electron-withdrawing nature of the sulfinyl group. This acidity allows for a range of reactions to occur at the α-carbon.

Deprotonation and α-Sulfinyl Carbanion Chemistry

The α-protons of alkyl sulfoxides can be removed by strong bases, such as sodium hydride or potassium tert-butoxide, to generate α-sulfinyl carbanions. wikipedia.orgresearchgate.net In the case of this compound, deprotonation would yield the corresponding carbanion. This carbanion is a key reactive intermediate in a variety of synthetic transformations. researchgate.netresearchgate.net The stability of the α-sulfinyl carbanion is attributed to the ability of the adjacent sulfur atom to stabilize the negative charge through resonance. researchgate.net

These carbanions are potent nucleophiles and can react with a wide range of electrophiles, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. researchgate.netnih.gov

Nucleophilic Additions

The α-sulfinyl carbanion generated from this compound can undergo nucleophilic addition to various electrophilic substrates, such as carbonyl compounds and imines. nih.govnih.gov The addition of enantiopure α-sulfinyl carbanions to N-sulfinimines, for example, provides a pathway to enantiomerically pure β-amino sulfoxides. nih.gov The stereoselectivity of these reactions is often high, with the configuration of the new stereocenters being controlled by the chirality of the sulfoxide and the electrophile. nih.govnih.gov

These addition reactions are synthetically valuable for the creation of complex molecules with multiple stereocenters. The resulting products can be further transformed into other functional groups, such as β-amino alcohols. nih.gov

Reactions Involving the Mesityl Moiety

The mesityl group, characterized by its three methyl groups ortho and para to the point of attachment, significantly influences the reactivity of the molecule primarily through steric hindrance.

One of the key reactions of aryl sulfoxides is the Pummerer rearrangement, which involves the conversion of a sulfoxide to an α-acyloxy thioether in the presence of an activating agent like acetic anhydride (B1165640). numberanalytics.comacs.org In the case of this compound, the bulky mesityl group would be expected to hinder the approach of reactants to the sulfur center and the adjacent methyl group. However, studies on sterically hindered sulfoxides, including a mesityl sulfoxide, have shown that Pummerer-type reactions can still proceed, sometimes with high efficiency. nih.gov For instance, the dealkylative cyanation of mesityl sulfoxide via an interrupted Pummerer reaction has been reported to give the corresponding thiocyanate (B1210189) in excellent yield. nih.gov This suggests that while the mesityl group presents a significant steric barrier, it does not completely inhibit reactions at the sulfoxide core.

Electrophilic aromatic substitution on the mesityl ring is also a possibility. The three methyl groups are activating and direct incoming electrophiles to the remaining unsubstituted positions. masterorganicchemistry.com However, the steric congestion provided by the methyl groups and the adjacent sulfoxide moiety can significantly reduce the rate of such reactions compared to less substituted aromatic rings. acs.org Competition experiments between toluene (B28343) and mesitylene (B46885) in electrophilic aromatic substitution have demonstrated the impact of this steric hindrance. acs.org

Reactions Involving the Phenyl Moiety

The phenyl group in this compound offers several potential reaction pathways, including nucleophilic and electrophilic aromatic substitution.

Nucleophilic aromatic substitution (SNA_r) on the phenyl ring is generally challenging unless the ring is activated by strong electron-withdrawing groups, which is not the case here. wikipedia.orgallen.in The sulfoxide group itself can act as a director for nucleophilic attack on the aromatic ring under certain conditions, particularly when activated. acs.orgresearchgate.net For instance, in Pummerer-type reactions, the activated sulfoxide can lead to nucleophilic attack at the para position of the phenyl ring. researchgate.net

Electrophilic aromatic substitution on the phenyl ring is influenced by the sulfoxide group, which is generally considered a deactivating, ortho-, para-directing group. wikipedia.org The deactivating nature arises from the electron-withdrawing inductive effect of the sulfinyl group, while the ortho-, para-directing influence is due to the ability of the sulfur's lone pair to stabilize the arenium ion intermediate through resonance. However, the rate of electrophilic substitution on the phenyl ring of this compound would likely be slower than that on benzene (B151609) due to the deactivating effect of the sulfoxide.

Ligand coupling reactions involving the phenyl group have been observed in related aryl sulfoxides. For example, the reaction of chiral (hetero)aryl benzyl (B1604629) sulfoxides with Grignard reagents can lead to the formation of diarylalkanes. nih.gov This type of reaction proceeds through the formation of a sulfurane intermediate, and its efficiency can be influenced by the electronic nature of the aryl groups. nih.gov

Mechanistic Investigations of Key Transformations

Kinetic studies on the racemization of chiral sulfoxides provide valuable information about the energy barrier to pyramidal inversion at the sulfur atom. The thermal racemization of sulfoxides is known to have a high activation energy. researchgate.net However, photoracemization in the presence of a photosensitizer can occur rapidly. acs.orgresearchgate.net For a series of enantiopure alkyl aryl sulfoxides, photoracemization was found to follow first-order kinetics, with second-order rate constants (k₂) ranging from 1.77 × 10⁴ to 6.08 × 10¹ M⁻¹ s⁻¹. acs.org The half-lives for these reactions were correspondingly short, ranging from 0.4 to 114 seconds. acs.org The steric bulk of substituents can influence these rates; for instance, sterically hindered groups can sometimes accelerate racemization. scholaris.ca

The table below presents representative kinetic data for the photoracemization of various chiral alkyl aryl sulfoxides, which can serve as a model for understanding the potential kinetic behavior of this compound.

| Sulfoxide | Second-Order Rate Constant (k₂) (M⁻¹ s⁻¹) | Half-life (t₁/₂) (s) |

|---|---|---|

| Methyl phenyl sulfoxide | 3.19 × 10³ | 2 |

| Ethyl phenyl sulfoxide | 2.28 × 10² | 30 |

| Isopropyl phenyl sulfoxide | 9.82 × 10¹ | 71 |

| tert-Butyl phenyl sulfoxide | 6.57 × 10¹ | 106 |

Data adapted from studies on the photoracemization of chiral alkyl aryl sulfoxides. researchgate.net

Isotopic labeling is a powerful tool for elucidating reaction mechanisms. In the context of sulfoxide chemistry, ¹⁸O-labeling has been instrumental in studying oxygen exchange reactions. For example, studies on the concurrent oxygen exchange and racemization of ¹⁸O-labeled methyl p-tolyl sulfoxide and phenyl p-tolyl sulfoxide in sulfuric acid have provided detailed mechanistic insights. researchgate.net It was found that in the presence of chloride ions, the rate of oxygen exchange of ¹⁸O-labeled phenyl p-tolyl sulfoxide becomes identical to the rate of racemization. researchgate.net

More recently, methods for the synthesis of ¹⁷O-labeled aryl sulfoxides have been developed to facilitate mechanistic investigations. acs.orgacs.orgrsc.org The photo-oxidation of sulfides using ¹⁷O₂ generated ex situ allows for the preparation of [¹⁷O]sulfoxides with high isotopic enrichment. acs.orgacs.org These labeled compounds are valuable for tracking the fate of the oxygen atom in various transformations. For instance, it was shown that ¹⁷O-labeled sulfoxides are stable towards direct oxygen exchange with water, but isotopic loss can occur through nucleophilic attack of unlabeled water on cationic intermediates during a reaction. acs.orgacs.org

A hypothetical isotopic labeling experiment for this compound could involve the synthesis of the ¹⁸O- or ¹⁷O-labeled compound and its subsequent reaction, for example, in a Pummerer rearrangement. Analysis of the products would reveal whether the sulfoxide oxygen is retained or exchanged, providing crucial information about the reaction pathway.

Computational studies, particularly Density Functional Theory (DFT) calculations, have become indispensable for analyzing the transition states of reactions involving sulfoxides. acs.orgrsc.org Such studies provide detailed geometric and energetic information about the transition state structures, which is often difficult to obtain experimentally.

For the Pummerer reaction, DFT calculations have been used to investigate the mechanism of the reaction between a chiral sulfoxide and acetic anhydride. acs.org These studies have identified the rate-determining step and have helped to elucidate the role of additives in stereoselective variants of the reaction. acs.org Computational studies have also been employed to understand post-transition state bifurcations in Pummerer-type rearrangements, revealing how a single transition state can lead to multiple products. rsc.org

In the context of this compound, transition state analysis would be particularly valuable for understanding the influence of the bulky mesityl group. DFT calculations could be used to model the transition states for reactions such as the Pummerer rearrangement or racemization. By comparing the energies of different possible transition states, one could predict the most likely reaction pathways and understand how steric hindrance from the mesityl group affects the activation energies. For example, a computational study on the pyramidal inversion of simple sulfoxides showed that a phenyl ring can stabilize the transition state, lowering the energy barrier. nih.gov A similar approach could quantify the steric and electronic effects of the mesityl group in this compound.

The table below summarizes key transition state parameters for related sulfoxide reactions, illustrating the type of data that could be generated for this compound through computational analysis.

| Reaction | Related Compound | Computational Method | Calculated Activation Energy (kcal/mol) |

|---|---|---|---|

| Pummerer Reaction (Acetylation) | Chiral Sulfoxide | DFT | ~15-20 |

| Pyramidal Inversion | Methyl Phenyl Sulfoxide | DFT | ~38-47 |

| Oxygen Atom Transfer | Dimethyl Sulfoxide | DFT | ~26-30 (W-substituted enzyme model) |

Data is representative and compiled from various computational studies on sulfoxide reactions. numberanalytics.comacs.orgnih.gov

Stereochemistry and Stereoselective Transformations Involving Mesitylmethyl Phenyl Sulfoxide

Chirality at the Sulfur Center in Mesitylmethyl Phenyl Sulfoxide (B87167)

Mesitylmethyl phenyl sulfoxide possesses a chiral sulfur center, a defining stereochemical feature of many sulfoxides. wikipedia.org The chirality arises from the arrangement of four different substituents around the sulfur atom: a mesityl group (2,4,6-trimethylphenyl), a methyl group, a phenyl group, and a non-bonding lone pair of electrons. wikipedia.orgillinois.edu This arrangement results in a tetrahedral electron-pair geometry and a trigonal pyramidal molecular shape. wikipedia.org When the two aryl/alkyl groups attached to the sulfinyl group are different, as is the case with this compound, the sulfur atom becomes a stereocenter, leading to the existence of two enantiomers. wikipedia.org

The presence of the bulky mesityl group significantly influences the steric environment around the chiral sulfur atom. This steric hindrance plays a crucial role in the compound's reactivity and its applications in asymmetric synthesis. lookchem.com

Configurational Stability and Pyramidal Inversion Barriers

Sulfoxides, including this compound, are notable for their configurational stability at room temperature. wikipedia.orgillinois.edu The energy barrier required to invert the stereocenter at the sulfur atom is sufficiently high to prevent spontaneous racemization under normal conditions. wikipedia.org This process, known as pyramidal inversion, involves a planar transition state. aip.org

The energy barrier for pyramidal inversion in aryl methyl sulfoxides typically falls within the range of 38-42 kcal/mol. illinois.eduaip.org Several factors can influence this barrier. For instance, a phenyl ring can stabilize the planar transition state through resonance, thereby lowering the inversion barrier by approximately 3 kcal/mol compared to a similar molecule without a phenyl substituent. nih.gov Conversely, the introduction of bulky substituents, such as the mesityl group, can increase the steric strain in the planar transition state, potentially raising the inversion barrier. The electronic nature of the substituents also plays a role; electron-withdrawing groups on the phenyl ring can further decrease the energy barrier. nih.gov

It is important to note that photoracemization of aryl sulfoxides can occur much more rapidly than thermal racemization, indicating a lower barrier to inversion in the excited state. aip.orguzh.ch This is attributed to the formation of a charge-transfer state upon photoexcitation, which reduces the electron density at the sulfur center and lowers the inversion barrier. uzh.ch

Applications as Chiral Auxiliaries in Asymmetric Synthesis

The chirality and configurational stability of sulfoxides make them valuable as chiral auxiliaries in asymmetric synthesis. wikipedia.orgresearchgate.netrsc.org A chiral auxiliary is a temporary stereogenic unit that controls the stereochemical outcome of a reaction. wikipedia.org this compound, with its well-defined stereocenter, has been employed in this capacity to induce stereoselectivity in various chemical transformations. lookchem.com The bulky mesityl group provides a high degree of facial differentiation, effectively shielding one face of a reactive intermediate and directing the approach of a reagent to the opposite face. illinois.edu

The stereogenic sulfur center of this compound can direct the formation of new stereocenters in a molecule, leading to a diastereoselective outcome. An example of this is the use of chiral (dialkylamino)aryloxosulfonium alkylides, derived from optically active sulfoxides, in reactions with aldehydes and ketones to produce oxiranes, and with electrophilic alkenes to form cyclopropanes. lookchem.com In these reactions, the chirality at the sulfur atom influences the approach of the reacting species, resulting in the preferential formation of one diastereomer over the other. The steric bulk of the mesityl group in derivatives like (–)-(R)-dimethylamino)-2-mesitylmethyloxosulfonium fluoroborate was found to influence the stereoselectivity of these reactions. lookchem.com

Chiral sulfoxides and their derivatives are instrumental in enantioselective transformations, where a new chiral center is created with a preference for one enantiomer. A notable application is the enantioselective sulfenofunctionalization of alkenes. nih.gov This process involves the electrophilic addition of a sulfur-containing group to an alkene, leading to the formation of functionalized molecules. nih.govrsc.org

While specific examples detailing the direct use of this compound in the sulfenofunctionalization of alkenes are not prevalent in the provided search results, the general principle relies on the generation of an enantioenriched thiiranium ion intermediate from the reaction of an alkene with a chiral electrophilic sulfur species. nih.gov The subsequent stereospecific capture of this intermediate by a nucleophile yields an enantioenriched product. The success of such reactions hinges on the ability of the chiral auxiliary, in this case, a derivative of this compound, to control the facial selectivity of the initial electrophilic attack on the alkene.

Diastereoselective Reactions Directed by this compound

Enantioenrichment and Resolution Techniques for this compound

The preparation of enantiomerically pure or enriched this compound is crucial for its application as a chiral auxiliary. Several methods are available for this purpose.

Asymmetric Oxidation: A common strategy is the asymmetric oxidation of the corresponding prochiral sulfide (B99878), mesityl methyl phenyl sulfide. researchgate.net This can be achieved using chiral oxidizing agents or catalytic systems. For instance, vanadium complexes with chiral ligands have been used for the enantioselective oxidation of sulfides. mdpi.comwiley-vch.de Biocatalytic approaches, employing enzymes like monooxygenases or peroxidases, also offer a powerful tool for enantioselective sulfoxidation. mdpi.comresearchgate.net

Kinetic Resolution: Kinetic resolution is another effective technique. This method relies on the differential rate of reaction of the two enantiomers of a racemic sulfoxide with a chiral reagent or catalyst. researchgate.net For example, one enantiomer may be preferentially oxidized to the corresponding sulfone, leaving the unreacted sulfoxide enriched in the other enantiomer. researchgate.netrsc.org Similarly, enantioselective reduction of the sulfoxide to the sulfide can also achieve kinetic resolution. rsc.org

Classical Resolution: Racemic this compound can also be resolved by classical methods. This typically involves the formation of diastereomeric derivatives by reacting the sulfoxide with a chiral resolving agent, such as a chiral acid. scielo.org.mx The resulting diastereomers can then be separated by physical methods like crystallization or chromatography, followed by the removal of the chiral auxiliary to afford the separated enantiomers of the sulfoxide. scielo.org.mx

Chromatographic Resolution: Chiral chromatography, particularly high-performance liquid chromatography (HPLC) using a chiral stationary phase, is a powerful analytical and preparative tool for separating the enantiomers of chiral sulfoxides. researchgate.netrsc.org

Spectroscopic and Computational Characterization of Mesitylmethyl Phenyl Sulfoxide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure and dynamic behavior of Mesitylmethyl phenyl sulfoxide (B87167). Analysis of both ¹H and ¹³C NMR spectra provides detailed information about the chemical environment of each nucleus, while variable temperature NMR experiments can reveal insights into conformational dynamics such as rotational barriers.

The ¹H NMR spectrum of Mesitylmethyl phenyl sulfoxide is expected to exhibit distinct signals corresponding to the protons of the mesityl, methyl, and phenyl groups. Due to the chiral center at the sulfur atom, the protons of the methylene (B1212753) bridge in a (mesitylmethyl)phenyl sulfoxide, for instance, would be diastereotopic and thus expected to appear as a pair of distinct signals, likely doublets, due to geminal coupling.

The aromatic protons of the phenyl ring would typically appear as a multiplet in the downfield region of the spectrum. The mesityl group's protons would present as a singlet for the para-methyl group and a singlet for the two ortho-methyl groups, with the aromatic protons of the mesityl ring appearing as a singlet as well, due to symmetry. However, restricted rotation around the aryl-sulfur bond could lead to more complex splitting patterns.

In the ¹³C NMR spectrum, each unique carbon atom in this compound will produce a distinct resonance. The chemical shifts would be indicative of the electronic environment of the carbons. The methyl carbons of the mesityl group and the S-methyl carbon would resonate in the upfield aliphatic region. The aromatic carbons of the phenyl and mesityl rings would appear in the downfield aromatic region, with their specific shifts influenced by the electron-withdrawing nature of the sulfoxide group and the electron-donating nature of the methyl groups. The carbon atom of the methylene bridge in a (mesitylmethyl)phenyl sulfoxide would also have a characteristic chemical shift.

Variable temperature (VT) NMR spectroscopy is a powerful technique for investigating the dynamic processes in molecules like this compound, such as rotation around single bonds and inversion at the sulfur center. rsc.org The steric hindrance between the bulky mesityl group and the phenyl group can lead to a significant energy barrier for rotation around the aryl-sulfur bonds. rsc.orgnih.gov

At low temperatures, the rotation may be slow on the NMR timescale, resulting in separate signals for atoms that are equivalent at room temperature. As the temperature is increased, the rate of rotation increases, leading to the broadening of these signals, which eventually coalesce into a single, averaged signal at higher temperatures. By analyzing the changes in the NMR line shape with temperature, it is possible to calculate the free energy of activation (ΔG‡) for the rotational process. u-tokyo.ac.jp For related sterically hindered sulfoxides, these rotational barriers can be significant. u-tokyo.ac.jp For instance, molecular mechanics calculations on mesityl methyl sulfoxide have been used to investigate torsional barriers. u-tokyo.ac.jp

<sup>13</sup>C NMR Studies[9],

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a key technique for determining the molecular weight and investigating the fragmentation pattern of this compound, which aids in its structural confirmation. The mass spectrum would show a molecular ion peak (M⁺) corresponding to the exact mass of the molecule.

The fragmentation pattern would provide further structural information. Common fragmentation pathways for sulfoxides include the loss of the sulfoxide oxygen, cleavage of the carbon-sulfur bonds, and rearrangements. For this compound, characteristic fragments would likely correspond to the loss of a methyl group, the mesityl group, the phenyl group, and the sulfoxide moiety itself, leading to the formation of stable carbocations or radical cations. Analysis of these fragments helps to piece together the molecule's structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. For this compound, the most characteristic absorption band would be that of the S=O stretching vibration. This band is typically strong and appears in the region of 1030-1070 cm⁻¹. The exact position of this band can provide information about the electronic environment of the sulfoxide group.

Other expected absorption bands include those for C-H stretching of the aromatic and aliphatic groups (around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively), C=C stretching of the aromatic rings (around 1450-1600 cm⁻¹), and C-S stretching (typically weaker, around 600-800 cm⁻¹).

Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) for Chiral Analysis

This compound is a chiral molecule due to the stereogenic center at the sulfur atom. Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) are chiroptical techniques that are essential for determining the absolute configuration of such chiral molecules. nih.govresearchgate.net

ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. The resulting ECD spectrum shows positive or negative peaks, known as Cotton effects, which are characteristic of the molecule's three-dimensional structure. By comparing the experimental ECD spectrum with spectra predicted by quantum chemical calculations for each enantiomer, the absolute configuration (R or S) can be assigned. rsc.orgwiley-vch.detesisenred.net

ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. rsc.orgrsc.org The shape of the ORD curve is related to the ECD spectrum through the Kronig-Kramers relations and can also be used to determine the absolute configuration. The specific rotation at a single wavelength, such as the sodium D-line (589 nm), is a characteristic physical property of a chiral compound. rsc.org

Computational Chemistry Studies of this compound

Computational chemistry provides powerful tools for investigating the molecular properties of sulfoxides, which are characterized by a pyramidal sulfur center. wikipedia.org For this compound, these methods offer deep insights into its three-dimensional structure, electronic characteristics, and dynamic behavior, complementing experimental data.

Density Functional Theory (DFT) Calculations for Geometry and Electronic Structure

Density Functional Theory (DFT) has become a primary method for probing the electronic structure and geometry of molecules due to its favorable balance of accuracy and computational cost. nih.gov For sulfoxides like this compound, DFT calculations are instrumental in determining optimized geometries, bond characteristics, and electronic properties.

Studies on analogous aryl sulfoxides, such as methyl phenyl sulfoxide, have frequently employed the B3LYP functional with basis sets like 6-311G(d,p) to achieve reliable results. nih.gov These calculations reveal a pyramidal geometry at the sulfur atom, a defining feature of sulfoxides. wikipedia.org The bond between the sulfur and oxygen atoms is shown to be intermediate between a single dative bond and a polarized double bond. wikipedia.org

DFT calculations provide detailed geometric parameters. For a typical aryl sulfoxide, the S=O bond length is a key parameter. In dimethyl sulfoxide (DMSO), this distance is 1.531 Å. wikipedia.org The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the molecule's reactivity. The partial charges on atoms, also obtainable from DFT, indicate regions susceptible to nucleophilic or electrophilic attack. nih.gov For this compound, the bulky mesityl group would be expected to introduce significant steric hindrance, influencing the torsional angles between the aromatic rings and the C-S-C plane.

Table 1: Predicted Geometric Parameters for Aryl Sulfoxides based on DFT Calculations Note: This table presents typical data for analogous compounds like methyl phenyl sulfoxide as a reference for this compound.

| Parameter | Predicted Value Range | Significance |

|---|---|---|

| S=O Bond Length | 1.48 - 1.54 Å | Indicates the nature of the sulfur-oxygen bond. |

| C-S Bond Length (Aryl) | 1.78 - 1.82 Å | Reflects the interaction between the sulfur and phenyl ring. |

| C-S Bond Length (Alkyl) | 1.80 - 1.85 Å | Reflects the interaction between the sulfur and methyl/mesityl group. |

| C-S-C Bond Angle | 97° - 102° | Defines the geometry around the sulfur atom. |

Table 2: Calculated Electronic Properties for Aryl Sulfoxides Note: Values are illustrative and depend on the specific computational method.

| Property | Typical Calculated Value | Implication |

|---|---|---|

| HOMO Energy | -6.5 to -7.5 eV | Relates to the molecule's ability to donate electrons. |

| LUMO Energy | -0.5 to -1.5 eV | Relates to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 5.0 - 7.0 eV | Correlates with chemical reactivity and electronic transitions. |

Molecular Dynamics Simulations for Conformational Distribution

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior and conformational landscape of molecules over time. mdpi.com For a flexible molecule like this compound, MD simulations can map the accessible conformations and the transitions between them, providing a picture of the molecule's conformational equilibrium. nih.gov

These simulations model the interactions between atoms using a force field and calculate their movements by integrating Newton's laws of motion. ucr.edu By running a simulation for a sufficient duration (e.g., nanoseconds), one can observe the preferential orientations of the phenyl and mesityl groups relative to the sulfoxide moiety. mdpi.comucr.edu

Studies on related molecules show that the conformational equilibrium is governed by a balance of intramolecular interactions, including steric repulsion and the conjugation of π-systems. nih.gov For this compound, the major conformational questions would involve the rotation around the C-S bonds. The bulky mesityl group would likely create a high rotational barrier, potentially locking the molecule into a limited set of stable conformations. MD simulations can quantify the populations of these different conformational states in various solvent environments. nih.govsemanticscholar.org

Ab Initio Methods for Energetic Parameters

Ab initio quantum chemistry methods, which are based on first principles without empirical parameters, are used to calculate precise energetic parameters. A key energetic parameter for chiral sulfoxides is the barrier to pyramidal inversion at the sulfur atom. This inversion barrier is what confers optical stability to chiral sulfoxides at room temperature. wikipedia.org

Computational studies on simple sulfoxides have used ab initio methods to calculate these energy barriers. nih.gov For molecules like methyl phenyl sulfoxide, the calculated barriers for racemization via the pyramidal inversion mechanism are in the range of 38.7–47.1 kcal/mol. nih.gov These calculations show that the presence of a phenyl ring can stabilize the transition state through resonance, thereby lowering the inversion barrier compared to dialkyl sulfoxides. nih.gov In this compound, the electronic effects of both the phenyl and the electron-rich mesityl groups would influence this barrier. Ab initio calculations can provide a quantitative estimate of this energy, which is critical for understanding the stereochemical stability of the compound.

Table 3: Calculated Pyramidal Inversion Barriers for Sulfoxides Note: Data from analogous compounds illustrates the expected range for this compound.

| Compound | Computational Method | Calculated Barrier (kcal/mol) | Reference |

|---|---|---|---|

| Methyl Phenyl Sulfoxide | DFT B3LYP/6-311G(d,p) | ~39 | nih.gov |

| Diphenyl Sulfoxide | DFT B3LYP/6-311G(d,p) | ~38.7 | nih.gov |

Prediction of Spectroscopic Data

Computational methods are valuable for predicting spectroscopic data, which can then be used to interpret and verify experimental results. DFT calculations, for instance, can be used to compute vibrational frequencies corresponding to infrared (IR) spectra. researchgate.net By calculating the force constants of the molecular bonds, the vibrational modes can be predicted. For this compound, this would allow for the assignment of specific peaks in an experimental IR spectrum to particular molecular motions, such as the characteristic S=O stretch.

Similarly, nuclear magnetic resonance (NMR) chemical shifts can be predicted using computational methods like the Gauge-Including Atomic Orbital (GIAO) method, often in conjunction with DFT. These calculations provide theoretical chemical shifts for ¹H and ¹³C nuclei, which can be compared with experimental spectra to aid in structure elucidation and conformational analysis. u-tokyo.ac.jp Given the complex structure of this compound, with its distinct aromatic and aliphatic protons and carbons, predicted NMR data would be an invaluable tool for spectral assignment.

Applications of Mesitylmethyl Phenyl Sulfoxide in Advanced Organic Synthesis

Role as a Synthetic Intermediate

Methyl phenyl sulfoxide (B87167) serves as a crucial intermediate and building block in the synthesis of more complex and often biologically active molecules. Its ability to be transformed into various functional groups makes it a versatile synthon in multi-step syntheses. google.comjchemrev.com

Notable applications include its use in the synthesis of:

Nelfinavir : A potent inhibitor of the HIV-protease, demonstrating the utility of sulfoxide intermediates in medicinal chemistry.

Sulfoximines : These are important sulfur-containing functional groups, and methyl phenyl sulfoxide is a common precursor for their preparation.

Isotopically Labelled 1,3-Dithiane : This highlights its role in creating specialized reagents for mechanistic studies.

Fluoromethyl Phenyl Sulfone : Through a process known as the fluoro-Pummerer reaction, methyl phenyl sulfoxide is converted to fluoromethyl phenyl sulfide (B99878), which is then oxidized to the corresponding sulfone. This sulfone is a key reagent for synthesizing fluoroalkenes. orgsyn.org

The sulfoxide group can be strategically removed or transformed after serving its purpose in a synthetic sequence. For instance, sulfoxides can undergo deoxygenation to yield the corresponding sulfides. wikipedia.org This versatility allows chemists to leverage the unique reactivity of the sulfoxide and then revert to a simpler thioether if needed.

Chiral Ligand Development in Asymmetric Catalysis

The development of chiral ligands is paramount for asymmetric catalysis, which aims to produce single enantiomers of a target molecule. While traditional ligands are often based on phosphorus or nitrogen, chiral sulfoxides have emerged as a powerful and versatile class of ligands for transition-metal-catalyzed reactions. nih.govnih.gov

The key advantages of sulfoxide-based ligands include:

Proximity of Chirality : The chiral center is the sulfur atom itself, which coordinates directly to the metal center, allowing for effective transfer of stereochemical information during the catalytic cycle. nih.gov

Tunable Coordination : Sulfoxides can coordinate to a metal center through either the sulfur or the oxygen atom, providing flexibility in influencing the electronic and steric environment of the catalyst. nih.gov

Stability and Accessibility : Chiral sulfoxides are often stable and can be prepared in high enantiopurity through established methods like asymmetric oxidation or resolution. nih.govrsc.org

Although specific data for "Mesitylmethyl phenyl sulfoxide" is unavailable, the general principle involves incorporating a chiral sulfoxide moiety, such as (R)-methyl phenyl sulfoxide, into a larger molecule that can chelate to a transition metal. These metal-sulfoxide complexes can then catalyze a wide range of enantioselective transformations, including alkylations and cycloadditions. nih.gov The steric and electronic properties of the groups attached to the sulfoxide (like phenyl and methyl) are crucial for achieving high levels of stereocontrol.

Application in Carbon-Carbon Bond Forming Reactions

The formation of carbon-carbon (C-C) bonds is a cornerstone of organic synthesis, enabling the construction of complex molecular skeletons from simpler precursors. illinois.edu Sulfoxides, including methyl phenyl sulfoxide, are valuable reagents and intermediates in several C-C bond-forming strategies. jchemrev.com

One of the primary ways sulfoxides participate in these reactions is through the stabilization of an adjacent carbanion. The sulfinyl group is sufficiently electron-withdrawing to increase the acidity of the α-protons. Deprotonation of methyl phenyl sulfoxide, for example, generates a methylsulfinyl carbanion, a potent nucleophile.

Table 1: Examples of C-C Bond Forming Reactions Involving Sulfoxides

| Reaction Type | Role of Sulfoxide | Description |

|---|---|---|

| Michael Addition | Electron-withdrawing activator | Phenyl vinyl sulfoxide, a derivative, acts as a Michael acceptor, reacting with nucleophiles to form a new C-C bond. slideshare.net |

| Negishi Coupling | Electrophilic partner | Aryl methyl sulfoxides can act as electrophiles in nickel-catalyzed cross-coupling reactions with organozinc reagents to form biaryl products via C-S bond activation. nih.gov |

| Alkylation of α-Sulfinyl Carbanions | Nucleophile precursor | The carbanion generated from deprotonation of methyl phenyl sulfoxide can react with alkyl halides to form a new C-C bond. |

The use of chiral, non-racemic sulfoxides in these reactions can induce asymmetry, leading to the formation of enantiomerically enriched products. This makes them valuable as chiral auxiliaries, where the sulfoxide group directs the stereochemical outcome of a reaction and can be subsequently removed.

Application in Carbon-Heteroatom Bond Forming Reactions

Beyond C-C bonds, the formation of bonds between carbon and heteroatoms (like oxygen, nitrogen, or sulfur) is fundamental to organic synthesis. Sulfoxides play a significant role in this area, often through reactions that activate the C–S bond or leverage the sulfoxide as a reactive handle.

A notable example is the transition-metal-free cross-coupling of aryl methyl sulfoxides with alcohols. nih.gov In this transformation, the C–S bond of the sulfoxide is activated, allowing for the formation of a new C–O bond to generate aryl ethers. This method provides an alternative to traditional transition-metal-catalyzed reactions, which can be advantageous in avoiding metal contamination in the final products. nih.gov

Furthermore, the Pummerer reaction and related transformations of sulfoxides can lead to the formation of C-S and C-O bonds. For instance, the reaction of amides with sulfoxide reagents like dimethyl sulfoxide (DMSO) under electrophilic activation conditions can lead to the direct α-sulfidation of the amide, forming a new C-S bond. nih.gov

Table 2: Selected Carbon-Heteroatom Bond Formations Involving Sulfoxides

| Reaction | Substrates | Bond Formed | Catalyst/Conditions | Finding |

|---|---|---|---|---|

| Aryl Ether Synthesis | Aryl methyl sulfoxide, Alcohol | C–O | Transition-metal-free, Base (e.g., KOBut) | Efficient coupling to form ethers, with substrates bearing electron-withdrawing groups reacting faster. nih.gov |

| α-Sulfidation of Amides | Tertiary Amide, DMSO | C–S | Triflic anhydride (B1165640) (Tf₂O), 2-Chloropyridine | Direct and chemoselective formation of α-sulfide amides via an isolable sulfonium (B1226848) intermediate. nih.gov |

Utilization in Multi-component Reactions and Cascade Sequences

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a complex product, incorporating most of the atoms from the starting materials. researchgate.netbeilstein-journals.org Cascade (or domino) reactions involve a sequence of intramolecular or intermolecular transformations where the subsequent reaction is triggered by the functionality formed in the previous step.

While specific examples utilizing this compound are not available in the provided results, the closely related and widely used solvent, dimethyl sulfoxide (DMSO), serves as a powerful synthon in numerous MCRs and cascade sequences. beilstein-journals.orgresearchgate.net DMSO can act as a source for various one-carbon (C1) or two-carbon (C2) building blocks, including methylene (B1212753) (–CH₂–), methyl (–CH₃), and formyl (–CHO) groups. researchgate.netsioc-journal.cn

Emerging Research and Future Perspectives on Mesitylmethyl Phenyl Sulfoxide Chemistry

Novel Synthetic Methodologies

The synthesis of chiral sulfoxides is a well-established field, yet the quest for more efficient, selective, and sustainable methods continues. rsc.org For a sterically hindered compound like mesitylmethyl phenyl sulfoxide (B87167), traditional and modern synthetic routes must be carefully considered.

Key approaches include:

Asymmetric Oxidation of Prochiral Sulfides : This is one of the most common methods for preparing chiral sulfoxides. medcraveonline.comresearchgate.net The oxidation of the corresponding mesitylmethyl phenyl sulfide (B99878) would be the most direct route. Research in this area focuses on developing new catalysts that can handle sterically demanding substrates and deliver high enantioselectivity. Metal-based systems, particularly those using titanium, vanadium, and manganese complexes, are prominent. researchgate.netresearchgate.net Biocatalysis, using enzymes like monooxygenases or peroxidases, offers a green alternative, with some enzymes showing remarkable substrate scope and enantioselectivity. researchgate.net

The Andersen Synthesis : This classical method involves the nucleophilic substitution of a chiral sulfinate ester with an organometallic reagent. For mesitylmethyl phenyl sulfoxide, this could involve reacting a chiral mesitylsulfinate with a phenyl Grignard or organolithium reagent, or a chiral phenylsulfinate with a mesitylmethyl Grignard reagent. The stereochemical outcome is highly predictable, proceeding with inversion of configuration at the sulfur atom. wiley-vch.de

Transition-Metal-Catalyzed C–S Bond Formation : More recent methodologies focus on the direct enantioselective construction of the C–S bond. Palladium-catalyzed coupling of sulfenate anions with aryl or alkyl halides has emerged as a powerful tool for creating a variety of chiral sulfoxides with high enantiomeric excess. acs.org Adapting these systems for the coupling of a mesityl-containing fragment would be a key area of future research.

A novel, transition-metal-free approach involves the reaction of benzyl (B1604629) halides with dimethyl sulfoxide (DMSO), where DMSO acts as both the solvent and the source of the "S(O)Me" group. organic-chemistry.org Extending this methodology to a mesityl-substituted benzyl halide could provide a direct and atom-economical route to the target compound.

| Method | Description | Key Advantages | Potential Challenges for this compound |

|---|---|---|---|

| Asymmetric Oxidation | Oxidation of the prochiral sulfide using a chiral catalyst (metal-based or enzymatic). medcraveonline.comresearchgate.net | Direct, often high-yielding. | Steric hindrance from the mesityl group may reduce catalyst efficiency and enantioselectivity. |

| Andersen Synthesis | Nucleophilic displacement on a chiral sulfinate ester (e.g., menthyl sulfinate) with an organometallic reagent. wiley-vch.de | High stereospecificity (inversion of configuration). | Requires stoichiometric chiral auxiliary; multi-step process. |

| Pd-Catalyzed C-S Coupling | Reaction of a sulfenate anion with an aryl/alkyl halide catalyzed by a chiral palladium complex. acs.org | Good functional group tolerance; high enantioselectivity reported for various substrates. | Catalyst performance with bulky mesityl substrates needs to be established. |

| DMSO as Reagent | Reaction of a benzyl halide with DMSO, which serves as the methylsulfinyl source. organic-chemistry.org | Transition-metal-free, atom-economical. | Reaction scope may not yet include heavily substituted substrates. |

Exploration of New Reactivity Modes

The reactivity of sulfoxides is dominated by the chemistry of the sulfinyl group and its influence on adjacent atoms. For this compound, the bulky mesityl group is expected to play a significant role in modulating established reactivity patterns and enabling new transformations.

Pummerer-Type Reactions : The classic Pummerer reaction involves the rearrangement of a sulfoxide to an α-acyloxy thioether upon treatment with an acid anhydride (B1165640). acs.org For this compound, the steric bulk of the mesityl group could influence the regioselectivity of deprotonation and subsequent nucleophilic attack, potentially favoring reaction at the less hindered methyl group. Aromatic Pummerer-type reactions, where a nucleophile attacks the aryl ring, could also be explored, though the electron-rich and sterically shielded mesityl ring would present a unique substrate. acs.org

Syn-Elimination : Thermal elimination of sulfoxides to form alkenes is a synthetically useful reaction that proceeds through a five-membered cyclic transition state. While this compound itself cannot undergo this reaction, derivatives with a β-hydrogen on the alkyl or aryl substituent could be designed. The steric pressure exerted by the mesityl group could potentially lower the temperature required for elimination, a phenomenon that has been leveraged in other sterically crowded systems.

Chiral Auxiliary in Asymmetric Synthesis : Chiral sulfoxides are widely used as auxiliaries to control the stereochemistry of reactions such as conjugate additions, aldol (B89426) reactions, and Diels-Alder reactions. medcraveonline.comthieme-connect.comtandfonline.com The combination of the electronically distinct mesityl and phenyl groups on a chiral sulfur center makes this compound a promising candidate for a new class of chiral auxiliaries, where the steric and electronic differentiation could lead to high levels of diastereoselectivity.

Development of this compound-Based Functional Materials

The unique structural and electronic properties of sulfoxides make them valuable building blocks for functional materials. The incorporation of a bulky, rigid mesityl group alongside a phenyl group in this compound opens avenues for the development of novel materials with tailored properties.

Ligands for Asymmetric Catalysis : Chiral sulfoxide-containing ligands (e.g., phosphine-sulfoxides) are effective in a range of transition-metal-catalyzed reactions, including allylic substitutions and arylations. researchgate.netthieme-connect.com The sulfoxide's ability to coordinate through either sulfur or oxygen provides valuable electronic flexibility. thieme-connect.com A ligand derived from this compound would feature a highly differentiated steric environment around the metal center, which could be exploited to achieve high enantioselectivity in challenging catalytic transformations.

Chiral Dopants for Liquid Crystals : The rigid and chiral nature of this sulfoxide could make it a candidate for use as a chiral dopant to induce helical twisting in nematic liquid crystal phases, a principle used in liquid crystal displays (LCDs).

Polymer Science : Incorporating the this compound moiety into a polymer backbone could enhance thermal stability and introduce specific chiroptical properties. The bulky mesityl group can restrict chain mobility, potentially leading to materials with high glass transition temperatures.

| Application Area | Potential Role of this compound | Key Structural Feature |

|---|---|---|

| Asymmetric Catalysis | As a chiral ligand for transition metals. thieme-connect.com | Defined steric bulk of the mesityl group; S,O-coordination capability. |

| Material Science | Component in polymers for enhanced thermal stability. | Rigidity and steric hindrance of the mesityl group. |

| Chiroptical Materials | Chiral dopant in liquid crystals or as a monomer for optically active polymers. | Stable chirality at the sulfur center. |

Integration with Flow Chemistry and Sustainable Synthesis

Modern synthetic chemistry is increasingly focused on developing sustainable and efficient processes. Flow chemistry, which involves performing reactions in continuous-flow reactors, offers significant advantages in terms of safety, scalability, and process control over traditional batch methods. syrris.com

The synthesis and transformation of sulfoxides are well-suited for adaptation to flow chemistry. rsc.orgbeilstein-journals.org

Enhanced Safety : Many reactions involving sulfoxides, such as oxidations or iminations using azides, can be hazardous on a large scale in batch due to poor heat transfer and the accumulation of unstable intermediates. syrris.comuniba.it Flow reactors minimize these risks by maintaining only a small reaction volume at any given time and offering superior temperature control. syrris.com

Process Intensification : Reactions that are slow at ambient temperature can be accelerated by superheating the solvent above its boiling point, a technique easily and safely achieved in pressurized flow reactors. syrris.comnih.gov This could significantly shorten reaction times for the synthesis of this compound.

Sustainable Oxidations : The selective oxidation of sulfides to sulfoxides can be performed in flow systems using green oxidants like oxygen or hydrogen peroxide, often with photocatalysts, reducing waste and avoiding hazardous reagents. rsc.org A recent study demonstrated a one-pot, scalable flow synthesis of sulfoxides using visible-light photocatalysis and oxygen as the oxidant. rsc.org Such a system would be ideal for the sustainable production of this compound.

Theoretical Advancements and Predictive Modeling

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical reactivity. nih.govacs.org For this compound, theoretical modeling can provide critical insights that guide experimental work.

Mechanism and Selectivity : DFT calculations can be used to model transition states and reaction energy profiles for synthetic and reactivity studies. nih.govacs.org This can explain the origins of stereoselectivity in asymmetric oxidations or predict the regiochemical outcome of Pummerer-type reactions, accounting for the steric and electronic influence of the mesityl group. acs.org

Conformational Analysis : The reactivity of sulfoxides can be highly dependent on their conformation. Computational studies can map the potential energy surface to identify low-energy conformers and understand how the orientation of the mesityl, phenyl, and methyl groups influences reactivity. rsc.org

Solvent Effects : Modeling can incorporate both implicit and explicit solvent molecules to understand their role in stabilizing intermediates or participating directly in the reaction mechanism, which is known to be significant in many organocatalyzed reactions. mdpi.com

| Computational Approach | Application to this compound | Reference Insight |

|---|---|---|

| DFT Calculations (Reaction Pathways) | Elucidating mechanisms of oxidation, Pummerer reactions, and catalytic cycles. Predicting kinetic vs. thermodynamic products. | Used to explain selectivity differences between Ti and Hf catalysts in sulfoxidation. nih.govacs.org |

| Conformational Searching | Identifying stable ground-state geometries and their influence on reactivity and stereoselectivity. | Calculations on β-trifluoroacetylvinyl phenyl sulfoxide identified key conformations influencing its dienophile activity. rsc.org |

| Hybrid Solvation Models | Assessing the role of the solvent in stabilizing transition states or acting as a proton shuttle. | Modeling of the proline-catalyzed aldol reaction showed that explicit DMSO molecules lower the activation barrier. mdpi.com |

| Quantum Mechanics (QM) Guided Screening | Screening potential sulfoxide derivatives for desired reactivity (e.g., lowest activation barrier for thermal elimination) before synthesis. | A QM approach was used to select an optimal phenyl sulfoxide derivative for a syn-elimination reaction in a flow synthesis. nih.gov |

Q & A

Basic: What are the standard synthetic routes for preparing methyl phenyl sulfoxide, and how can reaction conditions be optimized?

Methyl phenyl sulfoxide is typically synthesized via oxidation of methyl phenyl sulfide. Common oxidizing agents include hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) in dichloromethane or acetone at 0–25°C . For optimized yields, stoichiometric control is critical: one equivalent of H₂O₂ produces the sulfoxide, while excess H₂O₂ (2 equivalents) may lead to overoxidation to the sulfone. Monitoring reaction progress via thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) is recommended to avoid side products .

Basic: What purification techniques are effective for isolating methyl phenyl sulfoxide from reaction mixtures?

Column chromatography on silica gel using ethyl acetate/hexane gradients (e.g., 1:3 to 1:1 v/v) effectively separates methyl phenyl sulfoxide from unreacted sulfide or sulfone byproducts . Recrystallization from ethanol or methanol at low temperatures (0–5°C) further enhances purity, particularly for removing polar impurities. Purity should be confirmed via melting point analysis (26–29°C) and high-performance liquid chromatography (HPLC) .

Basic: What safety protocols are essential when handling methyl phenyl sulfoxide in laboratory settings?

Key precautions include:

- Personal protective equipment (PPE): Nitrile gloves, lab coats, and chemical safety goggles to prevent skin/eye contact (causes irritation/corrosion) .

- Ventilation: Use fume hoods to avoid inhalation of vapors (may cause respiratory irritation) .

- Storage: Keep in airtight, light-protected containers under inert gas (e.g., argon) at 2–10°C .

- Spill management: Absorb with sand or vermiculite and dispose as hazardous waste .

Advanced: How does methyl phenyl sulfoxide participate in metal-free C–H thioarylation reactions, and what mechanistic insights support this application?

Methyl phenyl sulfoxide acts as a sulfur donor in trifluoromethanesulfonic anhydride (Tf₂O)-activated C–H thioarylation. The mechanism involves:

Activation of the sulfoxide by Tf₂O to form a reactive sulfonium intermediate.

Electrophilic aromatic substitution (EAS) with arenes (e.g., p-xylene) to yield a sulfonium salt.

Demethylation using 1,8-diazabicycloundec-7-ene (DBU) to produce unsymmetrical diaryl sulfides in >90% yield . Kinetic studies and DFT calculations suggest the EAS step is rate-determining.

Advanced: What are the thermal and photochemical stability profiles of methyl phenyl sulfoxide, and how do they impact experimental design?

Methyl phenyl sulfoxide decomposes above 200°C, releasing sulfur oxides and benzene derivatives. Photochemical degradation under UV light may form radicals, necessitating light-protected storage . For high-temperature reactions (e.g., catalysis), alternative solvents like dimethyl sulfoxide (DMSO) are preferred. Stability under inert atmospheres (N₂/Ar) is superior to aerobic conditions .

Advanced: How is methyl phenyl sulfoxide utilized in the synthesis of functionalized carbocycles or heterocycles?

In ring-contraction strategies, methyl phenyl sulfoxide serves as a sulfinyl group donor. For example, demethylation of sulfoxide intermediates enables access to cyclopropane derivatives via [2+1] cycloadditions. This method is critical in natural product synthesis (e.g., andrastin) and requires precise stoichiometric control to avoid overfunctionalization .

Basic: What analytical techniques are recommended for characterizing methyl phenyl sulfoxide and verifying its purity?

- NMR spectroscopy: ¹H NMR (δ 2.7 ppm for S-CH₃; δ 7.3–7.5 ppm for aromatic protons) and ¹³C NMR confirm structural integrity .

- Mass spectrometry (MS): ESI-MS (m/z 140.2 [M+H]⁺) validates molecular weight .

- Infrared (IR) spectroscopy: Peaks at 1040 cm⁻¹ (S=O stretch) and 690 cm⁻¹ (C-S stretch) are diagnostic .

- Melting point: 26–29°C (lit.) confirms crystalline purity .

Advanced: Can computational methods predict the reactivity of methyl phenyl sulfoxide in novel reaction systems?

Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model sulfoxide activation pathways, including sulfonium ion formation and demethylation energetics. Molecular electrostatic potential (MEP) maps identify nucleophilic/electrophilic sites, aiding in designing regioselective reactions .

Basic: What are the recommended storage conditions to prevent degradation of methyl phenyl sulfoxide?

Store in amber glass containers under inert gas (argon/nitrogen) at 2–10°C. Avoid exposure to strong oxidizers (e.g., peroxides) and humidity. Shelf life exceeds 24 months when stored properly .

Advanced: How does methyl phenyl sulfoxide compare to other sulfoxides in catalytic asymmetric synthesis?

While methyl phenyl sulfoxide is less chiral than camphor-derived sulfoxides, its low cost and moderate enantioselectivity make it suitable for scalable racemic resolutions. Chiral HPLC (e.g., Chiralpak AD-H column) separates enantiomers, with ee values up to 85% reported in thioglycoside syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.